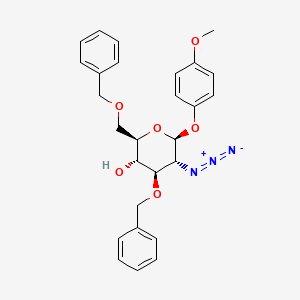

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside

Descripción general

Descripción

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is a complex organic compound with the molecular formula C27H29N3O6 and a molecular weight of 491.54 g/mol . It is a white to almost white powder or crystalline solid that is heat-sensitive and should be stored at temperatures below 0°C . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

The synthesis of 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves multiple steps, including the protection of hydroxyl groups, azidation, and benzylation. The general synthetic route can be summarized as follows:

Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.

Azidation: The protected glucopyranoside undergoes azidation to introduce the azido group at the 2-position.

Deprotection: The benzyl groups are removed to yield the final product.

Análisis De Reacciones Químicas

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in substitution reactions, often with nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

Oxidation Reactions: The methoxyphenyl group can undergo oxidation under specific conditions.

Common reagents used in these reactions include hydrogen, catalysts like palladium, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is utilized in several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in studies involving carbohydrate chemistry and glycosylation processes.

Mecanismo De Acción

The mechanism of action of 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and labeling studies .

Comparación Con Compuestos Similares

Similar compounds to 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside include:

Benzyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside: This compound shares a similar structure but lacks the methoxyphenyl group.

4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside: This compound has a phthalimido group instead of the azido group.

The uniqueness of this compound lies in its combination of the methoxyphenyl and azido groups, which confer specific reactivity and applications in research .

Actividad Biológica

4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside (referred to as 4-MP-Azido) is a compound of significant interest in medicinal chemistry and glycoscience due to its potential applications in drug development and therapeutic interventions. This article provides a comprehensive overview of the biological activity of 4-MP-Azido, summarizing key research findings, case studies, and relevant data.

Chemical Structure

4-MP-Azido is characterized by the following structural features:

- Azido Group : A key functional group that enhances biological activity.

- Benzyl Protection : The presence of benzyl groups at the 3 and 6 positions helps in stabilizing the compound during synthesis and enhances its solubility.

Synthesis

The synthesis of 4-MP-Azido involves several steps, including:

- Protection of hydroxyl groups.

- Introduction of the azido group through nucleophilic substitution.

- Deprotection to yield the final compound.

These synthetic routes have been optimized for yield and purity, with various methods reported in literature .

4-MP-Azido exhibits biological activity primarily through its interaction with specific enzymes and receptors. The azido group can participate in click chemistry reactions, making it a versatile building block for conjugating with biomolecules.

Anticancer Properties

Research indicates that 4-MP-Azido has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, likely due to its ability to interfere with cellular signaling pathways .

Neuroprotective Effects

There is emerging evidence that compounds like 4-MP-Azido may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Its role as a precursor for the synthesis of glycosides that target amyloid-beta aggregates has been highlighted .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with azido-containing sugars. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Alzheimer's Disease Model : A study evaluated the efficacy of 4-MP-Azido derivatives in reducing amyloid plaque formation in transgenic mice models. Results demonstrated a significant reduction in plaque levels when treated with these derivatives compared to controls .

- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines showed that treatment with 4-MP-Azido led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Model/System Used | Observations |

|---|---|---|

| Anticancer | Breast cancer cell lines | Dose-dependent inhibition of cell viability |

| Neuroprotective | Alzheimer's disease model | Reduction in amyloid plaque formation |

| Antimicrobial | Various bacterial strains | Inhibition of bacterial growth |

Table 2: Synthesis Yields

| Synthesis Step | Yield (%) |

|---|---|

| Initial protection | 80 |

| Azide introduction | 65 |

| Final deprotection | 75 |

Propiedades

IUPAC Name |

(2R,3S,4R,5R,6S)-5-azido-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6/c1-32-21-12-14-22(15-13-21)35-27-24(29-30-28)26(34-17-20-10-6-3-7-11-20)25(31)23(36-27)18-33-16-19-8-4-2-5-9-19/h2-15,23-27,31H,16-18H2,1H3/t23-,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAXYCGZXSYIMV-RFNQJFSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693738 | |

| Record name | 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-25-5 | |

| Record name | 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.